Cas no 68799-88-2 ((3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate)
![(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate structure](https://fr.kuujia.com/scimg/cas/68799-88-2x500.png)
68799-88-2 structure
Nom du produit:(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate Propriétés chimiques et physiques
Nom et identifiant
-
- (3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
- (3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl) 2-methylpropanoate
- 2-Methylpropanoic acid [(3S)-3β,6α-diacetoxy-2,3,3aβ,4,5,6,6aα,7,9aα,9bβ-decahydro-3,6,9-trimethyl-2-oxoazuleno[4,5-b]furan-4β-yl] ester
- Propanoic acid, 2-methyl-, 3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-2-oxoazuleno(4,5-b)furan-4-yl ester, (3S-(3alpha,3aalpha,4alpha,6beta,6abeta,9abeta,9balpha))-
- Q27108039
- 68799-88-2
- 3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate
- C09532
- DTXSID60988512
- CHEBI:8284
- [(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate
- Polhovolide
-
- Piscine à noyau: InChI=1S/C23H32O8/c1-11(2)20(26)28-16-10-22(6,30-13(4)24)15-9-8-12(3)17(15)19-18(16)23(7,21(27)29-19)31-14(5)25/h8,11,15-19H,9-10H2,1-7H3/t15-,16+,17-,18-,19+,22+,23+/m1/s1
- La clé Inchi: YNZANXMCWKBMJS-JMFNMADFSA-N
- Sourire: CC1=CCC2C1C3C(C(CC2(C)OC(=O)C)OC(=O)C(C)C)C(C(=O)O3)(C)OC(=O)C
Propriétés calculées
- Qualité précise: 436.21
- Masse isotopique unique: 436.21
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 7
- Complexité: 829
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 105A^2
- Le xlogp3: 2.7
Propriétés expérimentales
- Dense: 1.21
- Point d'ébullition: 520.2°C at 760 mmHg
- Point d'éclair: 222.6°C
- Indice de réfraction: 1.521
(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate Littérature connexe
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
68799-88-2 ((3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-bis(acetyloxy)-3,6,9-trimethyl-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl 2-methylpropanoate) Produits connexes
- 71095-15-3(1-Amino-2-(2-bromophenyl)propan-2-ol)
- 1670273-30-9(tert-butyl (2R)-2-[3-(3,3,3-trifluoropropanesulfonyl)propyl]pyrrolidine-1-carboxylate)
- 946288-40-0(6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 1017467-63-8(2-(1-piperazinyl)propanenitrile)
- 2375248-04-5(rac-[(3R,3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol)
- 125187-47-5(3-(3,5-dimethoxyphenyl)propanal)
- 212569-21-6(L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, di-2-propenyl ester)
- 1297607-00-1(3-(furan-2-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrazole-5-carboxamide)
- 2229142-59-8(5-(2-methoxy-2-methylpropyl)-1,2-oxazol-3-amine)
- 1806719-03-8(Methyl 2-hydroxy-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
Fournisseurs recommandés
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
